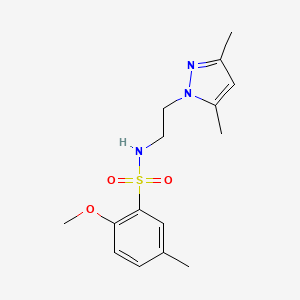

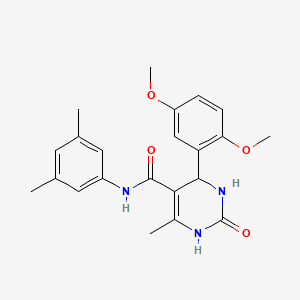

1-(4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carbonyl)-4-piperidin-1-ylpiperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Chemical Transformations

Research efforts often focus on the synthesis and chemical transformations of quinazoline derivatives and related heterocyclic compounds due to their potential biological activities. For instance, the synthesis of thieno[2,3-b]pyridines, pyrimidino[4',5':4,5]thieno[2,3-b]pyridine, and quinazoline derivatives from specific starting materials has been documented. These processes involve multiple steps, including condensation reactions, and are aimed at producing compounds with potential applications in medicinal chemistry (Nadia A. Abdelriheem et al., 2015).

Carbonic Anhydrase Inhibitors

Another area of research involves the development of sulfonamide derivatives as inhibitors of carbonic anhydrase isozymes. These compounds have been synthesized by attaching heterocyclic amines, including piperidine and piperazine ring systems, to sulfonamides using an alkanoyl-carboxamido linker. The derivatives have shown inhibition against cytosolic isozymes and the tumor-associated isozyme IX, indicating potential therapeutic applications in treating conditions like glaucoma, epilepsy, and certain types of tumors (Hasan Turkmen et al., 2005).

Antimicrobial Agents

The synthesis of novel compounds incorporating piperazine and piperidine moieties as antimicrobial agents represents another significant area of scientific inquiry. For instance, compounds based on 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones have been synthesized and evaluated for their antimicrobial efficacy against various bacterial and fungal strains. These studies aim to develop new classes of antimicrobial agents that could address the growing issue of antibiotic resistance (Rahul V. Patel et al., 2012).

Safety and Hazards

Properties

IUPAC Name |

1-(4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carbonyl)-4-piperidin-1-ylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N5O3S/c1-2-10-28-20(30)17-7-6-16(15-18(17)25-22(28)32)19(29)26-13-8-23(9-14-26,21(24)31)27-11-4-3-5-12-27/h6-7,15H,2-5,8-14H2,1H3,(H2,24,31)(H,25,32) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHDFDQPZLMIZIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCC(CC3)(C(=O)N)N4CCCCC4)NC1=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N5O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

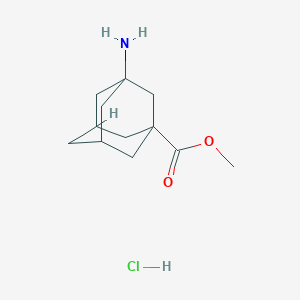

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2364255.png)

![5-((2,6-Dimethylmorpholino)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2364256.png)

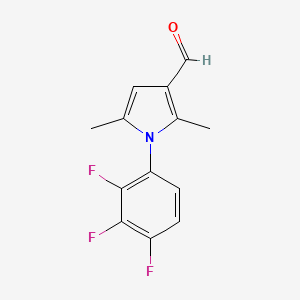

![3-[(1-Benzoylpyrrolidin-3-yl)methoxy]-4-methoxybenzaldehyde](/img/structure/B2364259.png)

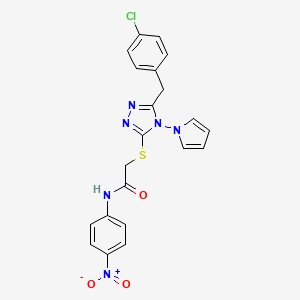

![4-ethoxy-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2364263.png)

![6-(3,4-dimethylphenyl)-2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2364264.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2364272.png)

![6-(3-(2-isopropyl-5-methylphenoxy)propyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B2364273.png)